molecular formula C10H10N2O3S B182061 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 849925-06-0

4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No.: B182061
CAS No.: 849925-06-0
M. Wt: 238.27 g/mol
InChI Key: GTNLKFHXTQTTHW-UHFFFAOYSA-N
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Description

4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid is a chemical compound that features a thienyl group attached to an oxadiazole ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the cyclization of corresponding acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), polyphosphoric acid (PPA), and trifluoroacetic anhydride ((CF₃CO)₂O) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. For instance, oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase, as well as interact with various receptors, including sigma receptors and opioid receptors . These interactions can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.

    Thienyl-substituted compounds: Compounds with a thienyl group attached to various functional groups.

Uniqueness: 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid is unique due to the combination of the thienyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-9(14)5-1-4-8-11-10(12-15-8)7-3-2-6-16-7/h2-3,6H,1,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNLKFHXTQTTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375587
Record name 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849925-06-0
Record name 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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